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Compound of Interest

Compound Name: Copper;nickel

Cat. No.: B14735933

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in addressing
common issues encountered during the welding of copper-nickel pipes.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common welding
defects in copper-nickel alloys (such as 90/10 and 70/30).

Issue 1: Porosity in the Weld

Description: The presence of small, typically spherical cavities within the weld metal. Porosity
can be surface-breaking or subsurface and can compromise the mechanical strength and
corrosion resistance of the weld.

Root Cause Analysis and Solutions:
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Potential Cause

Explanation

Recommended Solution

Contamination

Oil, grease, paint, marking
crayons, or shop dirt on the
weld surface or filler wire can
release gases during welding,

leading to porosity.[1]

Thoroughly clean the joint area
and filler wire with a suitable
solvent and use a dedicated
stainless steel brush. Ensure
the welding environment is

clean.[1]

Inadequate Gas Shielding

Insufficient shielding gas flow,
excessive arc length, or drafts
can allow atmospheric
contamination (nitrogen and
oxygen) of the molten weld

pool.[1]

Increase shielding gas flow
rate, maintain a short arc
length (approximately 1.5-
3mm), and shield the welding
area from drafts. Use a gas

lens for better coverage.

Moisture

Moisture on the base metal,
filler wire, or in the shielding
gas can be a source of
hydrogen, a primary cause of

porosity.

Ensure base metal and filler
materials are dry. Use a high-
purity shielding gas and check

for leaks in the gas lines.

Incorrect Welding Technique

An excessively long arc can
lead to atmospheric
contamination.[1] Autogenous
welding (without filler metal) is
also a common cause of
porosity as the filler wire

contains deoxidizers.[1]

Maintain a short, consistent arc
length. Always use a
deoxidized filler metal, such as
ERCuNi.

Troubleshooting Workflow for Porosity:
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Troubleshooting workflow for porosity.

Issue 2: Lack of Fusion

Description: A condition where the weld metal does not fuse completely with the base metal or
with a preceding weld bead. This is a serious defect that significantly weakens the joint.

Root Cause Analysis and Solutions:
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Insufficient Heat Input

Low welding current, high
travel speed, or an incorrect
torch angle can prevent the
base metal from reaching its

melting point.

Increase welding current,
decrease travel speed, and
maintain a proper work angle
to ensure adequate melting of

the base material.

Incorrect Joint Design

A narrow groove angle or
insufficient root gap can
prevent the arc and filler metal
from reaching the root of the

joint.

Use a wider groove angle
(typically 70-80 degrees for
copper-nickel) and ensure an

adequate root gap.

Oxide and Contaminant Films

Oxides and other surface

contaminants can prevent
proper fusion between the
molten weld metal and the

base material.

Thoroughly clean the weld joint
surfaces immediately before

welding.

Sluggish Weld Pool

The molten weld metal of
copper-nickel alloys can be
more sluggish than that of

steel, making it difficult to

achieve proper sidewall fusion.

Use a slight weaving motion to
ensure the weld pool washes

into the sidewalls of the joint.

Logical Relationship for Preventing Lack of Fusion:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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